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Compound of Interest

Compound Name: (1S)-(-)-trans-Pinane

Cat. No.: B13721784

Get Quote

Executive Summary
The "Inert" Scaffold Challenge: (1S)-(-)-trans-Pinane (CAS: 10281-53-5) is a saturated bicyclic

monoterpene.[1][2] Historically viewed as a stable chiral solvent, its value in modern drug

discovery lies in its rigid, sterically defined carbon skeleton.

Core Application: This protocol details the Site-Selective C-H Functionalization of (1S)-(-)-
trans-Pinane. By converting this inert hydrocarbon into reactive chiral building blocks

(specifically trans-2-pinanol and 2-pinanone), researchers can access a "privileged" chiral

auxiliary that offers superior facial discrimination compared to the cis-isomer due to the trans-

fused ring geometry.

Key Deliverables:

Protocol A: Catalytic C-H Oxidation (Activation of the Scaffold).

Protocol B: Synthesis of the (1S)-Pinane-Derived Chiral Auxiliary.

Stereochemical Model: Visualization of the trans-shielding effect.
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Mechanistic Insight: The trans-Pinane Advantage
The stereochemical utility of the pinane skeleton arises from the "gem-dimethyl bridge" (C6). In

the (1S)-(-)-trans isomer, the C2-methyl group and the C6-bridge are on opposite faces of the

ring system.

Cis-Pinane: The C2-Me and Bridge are syn. This creates a crowded "concave" face, often

leading to lower selectivity in certain auxiliary applications due to conformational locking.

Trans-Pinane: The anti relationship creates a more open, yet rigidly defined "pocket." When

functionalized (e.g., at C2 or C3), the trans-scaffold directs incoming nucleophiles with high

facial selectivity, governed by the steric bulk of the C6-dimethyl group blocking the "top" face.

Visualization: Stereoselective Pathway
The following diagram illustrates the logical flow from the inert trans-pinane scaffold to its active

auxiliary form and subsequent application.
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Figure 1: Workflow converting the inert (1S)-(-)-trans-Pinane scaffold into a functional

stereocontroller.

Protocol A: Site-Selective C-H Oxidation
Objective: Functionalize the inert C2 or C3 position of (1S)-(-)-trans-Pinane to generate

(1S)-2-Pinanone or (1S)-2-Pinanol. Context: This reaction serves as a benchmark for "Late-

Stage Functionalization" (LSF) screenings in medicinal chemistry, validating the ability of a

catalyst to discriminate between sterically similar C-H bonds.

Materials & Reagents
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Reagent Equiv/Conc.[3] Role

(1S)-(-)-trans-Pinane 1.0 equiv (5.0 mmol) Substrate

RuCl₃·xH₂O 5 mol% Catalyst Precursor

NaIO₄ 1.5 equiv Terminal Oxidant

Acetonitrile:CCl₄:H₂O 2:2:3 (v/v/v) Solvent System

EtOAc / Hexanes - Extraction/Purification

Step-by-Step Methodology
Solvent Preparation: In a 100 mL round-bottom flask, prepare a biphasic solvent mixture of

Acetonitrile (10 mL), CCl₄ (10 mL), and distilled water (15 mL). Note: CCl₄ is toxic; DCM

(Dichloromethane) can be substituted but may lower yield slightly due to radical quenching.

Catalyst Activation: Add RuCl₃·xH₂O (52 mg, 0.25 mmol) to the solvent mixture. Stir

vigorously at room temperature for 5 minutes until the aqueous phase turns bright yellow

(formation of RuO₄ species).

Substrate Addition: Add (1S)-(-)-trans-Pinane (690 mg, 5.0 mmol) in one portion.

Oxidant Addition: Add NaIO₄ (1.6 g, 7.5 mmol) in small portions over 20 minutes. The

reaction is exothermic; maintain temperature <30°C using a water bath if necessary.

Reaction Monitoring: Stir vigorously for 4–6 hours. Monitor by GC-MS or TLC (stain with

Anisaldehyde).

Target Signal: Disappearance of the non-polar pinane spot; appearance of the ketone

(Pinanone) and alcohol (Pinanol) spots.

Quenching: Quench the reaction by adding 20 mL of saturated Na₂S₂O₃ (sodium thiosulfate)

solution. Stir for 10 minutes to reduce residual Ruthenium (black precipitate forms).

Workup:

Filter the mixture through a pad of Celite to remove Ru-residues.
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Extract the filtrate with EtOAc (3 x 30 mL).

Wash combined organics with brine, dry over MgSO₄, and concentrate in vacuo.

Purification: Purify via flash column chromatography (Silica gel, 0 → 10% EtOAc in

Hexanes).

Major Product:(1S)-trans-2-Pinanone (Yield: ~60-70%).

Scientific Validation: The Ruthenium-catalyzed oxidation preferentially attacks the electron-rich

tertiary C-H bond at the bridgehead or the secondary C-H activated by ring strain. In trans-

pinane, the C2 position is sterically accessible and electronically activated, leading to the

ketone.

Protocol B: Application of the Scaffold (Asymmetric
Alkylation)
Objective: Use the synthesized (1S)-2-Pinanone as a chiral auxiliary to synthesize

enantiomerically pure alpha-amino acids. Mechanism: The pinanone condenses with a glycine

ester to form a Schiff base (imine). The bulky pinane skeleton forces incoming electrophiles to

attack from the least hindered face (opposite the gem-dimethyl bridge).

Materials & Reagents
Reagent Equiv Role

(1S)-2-Pinanone 1.0 equiv Chiral Auxiliary

Glycine Ethyl Ester·HCl 1.2 equiv Amino Acid Precursor

BF₃·OEt₂ 0.1 equiv Lewis Acid Catalyst

LDA (Lithium

Diisopropylamide)
1.1 equiv Base (Enolization)

Alkyl Halide (R-X) 1.2 equiv Electrophile

Dry THF Solvent Reaction Medium

Step-by-Step Methodology
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Phase 1: Formation of the Chiral Imine
Condensation: In a dry flask under Argon, dissolve (1S)-2-Pinanone (1.0 equiv) and Glycine

Ethyl Ester·HCl (1.2 equiv) in dry Toluene.

Catalysis: Add BF₃·OEt₂ (catalytic drops).

Dehydration: Reflux the mixture using a Dean-Stark trap to remove water azeotropically

(approx. 4–6 hours).

Isolation: Concentrate the solvent to yield the crude Pinanone-Glycine Imine. (Quantitative

yield usually observed; use directly).

Phase 2: Stereoselective Alkylation
Enolization: Cool a solution of the Imine in dry THF to -78°C. Slowly add LDA (1.1 equiv)

over 15 minutes. The solution will turn yellow/orange, indicating the formation of the chiral

enolate.

Stereo-Induction: Stir at -78°C for 30 minutes. The trans-pinane skeleton locks the enolate

geometry, shielding the "top" face.

Alkylation: Add the Alkyl Halide (e.g., Benzyl Bromide) dropwise.

Reaction: Stir at -78°C for 2 hours, then allow to warm slowly to 0°C.

Hydrolysis (Auxiliary Removal): Add 1N HCl (aqueous) and stir at room temperature for 1

hour. This cleaves the imine, releasing the new Chiral Amino Acid and regenerating the

(1S)-2-Pinanone.

Recovery: Extract the Pinanone with Ether (recoverable/recyclable). The aqueous layer

contains the Chiral Amino Acid salt.

Expected Results
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Parameter Value Notes

Chemical Yield 75–85% For the alkylation step.

Diastereomeric Excess (de) >95% Determined by Chiral HPLC.

Enantiomeric Excess (ee) >98% After hydrolysis.

Troubleshooting & Quality Control
Critical Control Points (CCP)

Starting Material Purity: Commercial "Pinane" is often a mixture of cis and trans. You must

verify the isomeric purity of your (1S)-(-)-trans-Pinane starting material using GC-FID.

Trans-Pinane Retention: Typically elutes after cis-pinane on non-polar columns (e.g., DB-

5), but verify with standards.

Oxidation Temperature: In Protocol A, if the temperature exceeds 40°C, ring cleavage

(Baeyer-Villiger type) becomes a competing pathway, degrading the scaffold.

Moisture Control: Protocol B (Phase 2) is strictly anhydrous. Even trace water will quench

the LDA and protonate the enolate, destroying stereocontrol.

Analytical Validation
NMR Signature:

(1S)-(-)-trans-Pinane: Look for the distinct methyl doublets and the absence of olefinic

protons (unlike Pinene).

Pinanone: Appearance of the carbonyl carbon (~215 ppm in ¹³C NMR).

Optical Rotation:

(1S)-(-)-trans-Pinane:

(neat).

Significant deviation indicates contamination with the (+)-isomer or cis-isomer.
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(Note: For actual laboratory execution, always consult the specific SDS for Ruthenium

trichloride and Carbon Tetrachloride/DCM alternatives.)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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